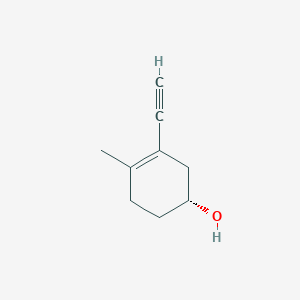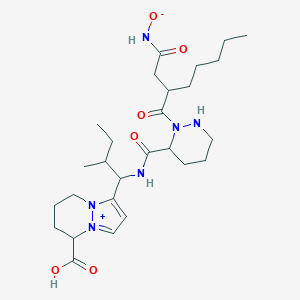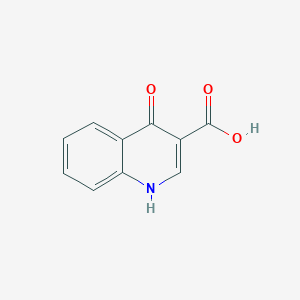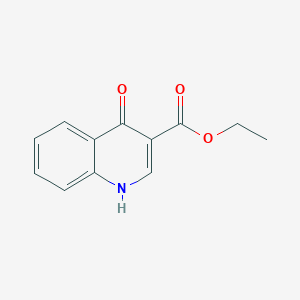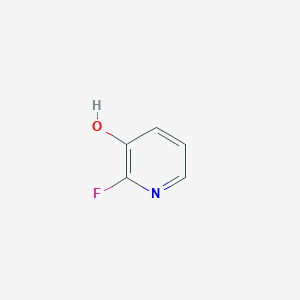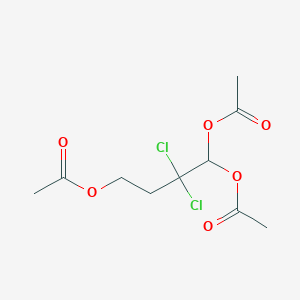
1,1,4-Triacetoxy-2,2-dichlorobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1,1,4-Triacetoxy-2,2-dichlorobutane can be synthesized through the acetylation of 2,2-dichloro-1,1,4-butanetriol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar acetylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions
1,1,4-Triacetoxy-2,2-dichlorobutane undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form 2,2-dichloro-1,1,4-butanetriol and acetic acid.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Substitution: Requires nucleophiles such as amines or thiols and may involve catalysts or specific solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2,2-dichloro-1,1,4-butanetriol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized products.
科学研究应用
1,1,4-Triacetoxy-2,2-dichlorobutane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,4-Triacetoxy-2,2-dichlorobutane involves its interaction with various molecular targets. The compound can undergo hydrolysis to release acetic acid and 2,2-dichloro-1,1,4-butanetriol, which can further interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2,2-Dichloro-1,1,4-butanetriol: A precursor in the synthesis of 1,1,4-Triacetoxy-2,2-dichlorobutane.
1,1,4-Trihydroxy-2,2-dichlorobutane: A related compound with hydroxyl groups instead of acetoxy groups.
Uniqueness
This compound is unique due to its specific acetoxy and dichloro functional groups, which confer distinct chemical reactivity and properties. These functional groups make it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
属性
IUPAC Name |
(4,4-diacetyloxy-3,3-dichlorobutyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2O6/c1-6(13)16-5-4-10(11,12)9(17-7(2)14)18-8(3)15/h9H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCAGFHSFZDMCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(C(OC(=O)C)OC(=O)C)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369257 |
Source


|
| Record name | 1,1,4-TRIACETOXY-2,2-DICHLOROBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141942-59-8 |
Source


|
| Record name | 1,1,4-TRIACETOXY-2,2-DICHLOROBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
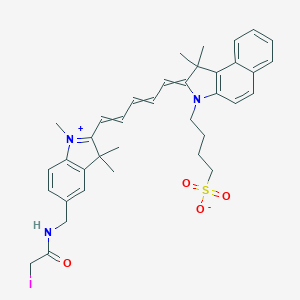
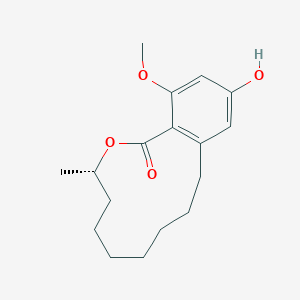
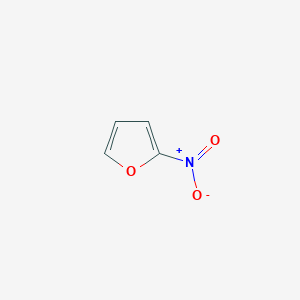

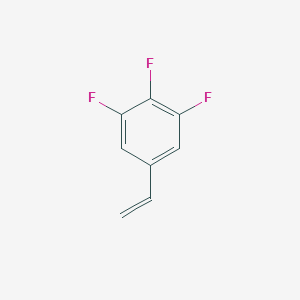
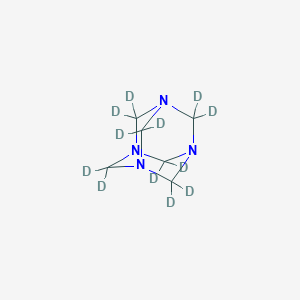
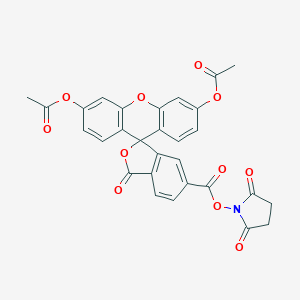
![(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one](/img/structure/B122588.png)
